![molecular formula C19H19ClN2O2 B2397760 N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide CAS No. 2411290-81-6](/img/structure/B2397760.png)
N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide
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Description
“N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide” is a chemical compound that is part of the isoindoline derivatives . Isoindoline derivatives are known for their diverse chemical reactivity and promising applications . They are often used in the synthesis of various carbo- and heterocyclic compounds .
Synthesis Analysis
The synthesis of isoindoline derivatives, such as “N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide”, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .Molecular Structure Analysis
The molecular structure of “N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The isoindoline nucleus is a common moiety present in many natural products and pharmacologically important synthetic drugs .Chemical Reactions Analysis
The chemical reactions involving “N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide” are complex and can lead to a variety of products depending on the starting compounds and reaction conditions . For instance, the hydrogenolysis of isoindoline proceeded selectively and affected only the exocyclic N–CH2Ph bond, despite the fact that its structure contains two more endocyclic N–CH®Ar bonds .Future Directions
The future directions for “N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide” and similar compounds could involve further exploration of their diverse chemical reactivity and potential applications . Additionally, the development of sustainable and environmentally friendly synthetic approaches could be a focus .
properties
IUPAC Name |
N-[(2-benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(20)18(23)21-11-17-15-9-5-6-10-16(15)19(24)22(17)12-14-7-3-2-4-8-14/h2-10,13,17H,11-12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSIPPOUZFRYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide |
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